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molecular formula C11H12N2Si B1610541 2-((Trimethylsilyl)ethynyl)nicotinonitrile CAS No. 97308-49-1

2-((Trimethylsilyl)ethynyl)nicotinonitrile

Cat. No. B1610541
M. Wt: 200.31 g/mol
InChI Key: RDJSSNFIXWEMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236950B2

Procedure details

The product from Example 36a (1.62 g, 8.09 mmol) was reacted with sodium methoxide as a 25 wt % solution (8.74 g, 40.4 mmol) in methanol (5 mL) for two hours at 80° C. The crude product was isolated by extraction with ether, dried over MgSO4, filtered and concentrated under vacuum to give the title compound (1.46 g, 94%) sufficiently pure for use as isolated.
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
8.74 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]#[C:4][C:5]1[N:12]=[CH:11][CH:10]=[CH:9][C:6]=1[C:7]#[N:8].[CH3:15][O-:16].[Na+].CC[O:20][CH2:21]C>CO>[CH3:15][O:16][CH:3]([O:20][CH3:21])[CH2:4][C:5]1[N:12]=[CH:11][CH:10]=[CH:9][C:6]=1[C:7]#[N:8] |f:1.2|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
C[Si](C#CC1=C(C#N)C=CC=N1)(C)C
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
solution
Quantity
8.74 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=C(C#N)C=CC=N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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